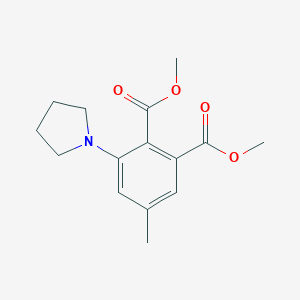
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate (DMPP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that has a molecular formula of C14H17NO4 and a molecular weight of 271.29 g/mol. DMPP is commonly used as a pesticide and has been found to have potential applications in various fields such as agriculture, medicine, and environmental science.
Wirkmechanismus
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate works by inhibiting the activity of nitrosomonas bacteria, which are responsible for converting ammonium to nitrite in the soil. This leads to a reduction in the loss of nitrogen from soil and increased crop yields. In medicine, Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has been found to have various biochemical and physiological effects. In agriculture, it can reduce the loss of nitrogen from soil, leading to increased crop yields. In medicine, it can improve cognitive function and inhibit the growth of cancer cells. Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively inexpensive and has low toxicity. However, Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has limitations in terms of its solubility in water, which can make it difficult to work with in certain experiments. It also has limited availability, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate. In agriculture, further studies are needed to determine the optimal application rates and timings for Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate to maximize its effectiveness in reducing nitrogen loss from soil. In medicine, further studies are needed to determine the potential applications of Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the long-term effects of Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate on the environment and human health.
Synthesemethoden
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate can be synthesized using various methods, including the reaction of phthalic anhydride with methylamine and subsequent methylation with dimethyl sulfate. Another method involves the reaction of phthalic anhydride with pyrrolidine followed by methylation with dimethyl sulfate. Both methods have been found to be efficient in producing Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate in high yields.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has been extensively studied for its potential applications in various fields of scientific research. In agriculture, it has been found to be an effective nitrification inhibitor that can reduce the loss of nitrogen from soil, leading to increased crop yields. Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has also been studied for its potential to reduce greenhouse gas emissions from agricultural practices.
In medicine, Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate has been found to have potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Studies have shown that Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate can inhibit the growth of cancer cells and reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Eigenschaften
Produktname |
Dimethyl 5-methyl-3-(1-pyrrolidinyl)phthalate |
|---|---|
Molekularformel |
C15H19NO4 |
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
dimethyl 5-methyl-3-pyrrolidin-1-ylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-10-8-11(14(17)19-2)13(15(18)20-3)12(9-10)16-6-4-5-7-16/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
IZXXBRMDRGAARS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C(=O)OC)C(=O)OC)N2CCCC2 |
Kanonische SMILES |
CC1=CC(=C(C(=C1)N2CCCC2)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)
![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)
![N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)
![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)